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Introduction
Diacylglycerol O-acyltransferase (DGAT) enzymes, specifically DGAT1 and DGAT2, are pivotal

in the final step of triglyceride (TG) synthesis. They catalyze the esterification of diacylglycerol

(DAG) with a fatty acyl-CoA to form TG. While both enzymes perform the same catalytic

function, they are encoded by different genes, share no sequence homology, and possess

distinct biochemical and physiological roles. DGAT1 is expressed in various tissues, including

the intestine, adipose tissue, and mammary glands, playing a crucial role in dietary fat

absorption and chylomicron synthesis. DGAT2 is the predominant isoform in the liver and is

essential for hepatic TG synthesis and secretion of very-low-density lipoproteins (VLDL). The

distinct roles of DGAT1 and DGAT2 in lipid metabolism make them attractive therapeutic

targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver

disease (NAFLD).

This document provides detailed application notes, validated quantitative PCR (qPCR) primer

information for human DGAT1 and DGAT2, and a comprehensive experimental protocol for
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their gene expression analysis using SYBR Green-based qPCR.

Data Presentation: Quantitative PCR Primers
The following tables summarize validated qPCR primer sequences for human DGAT1 and

DGAT2, suitable for SYBR Green-based detection. These primers have been sourced from

peer-reviewed literature and reputable commercial suppliers to ensure reliability and

reproducibility.

Table 1: Human DGAT1 qPCR Primers

Gene
Forward
Primer (5'-3')

Reverse
Primer (5'-3')

Amplicon Size
(bp)

Source

DGAT1
AGAGGTGTTG

GGAGGATCTG

GTCTGAGTGG

GTGGCAGGT
Not Specified [1]

Table 2: Human DGAT2 qPCR Primers

Gene
Forward
Primer (5'-3')

Reverse
Primer (5'-3')

Amplicon Size
(bp)

Source

DGAT2
GCTACAGGTCA

TCTCAGTGCTC

GTGAAGTAGAG

CACAGCGATGA

G

Not Specified
OriGene

Technologies

Signaling Pathway
DGAT1 and DGAT2 are integral to the triglyceride synthesis pathway, which is a central

process in cellular lipid metabolism. Their activities are influenced by substrate availability and

hormonal signals. The following diagram illustrates the core triglyceride synthesis pathway and

the positioning of DGAT1 and DGAT2.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5454518/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrates

Triglyceride Synthesis

Glycerol-3-Phosphate GPAT

Fatty Acyl-CoA

AGPAT

DGAT1

DGAT2Diacylglycerol

LPA

PAP
(Lipin)

PA

Triglyceride

Lipid Droplet
Storage

VLDL Assembly
(Liver)

Chylomicron Assembly
(Intestine)

Click to download full resolution via product page

Caption: Triglyceride synthesis pathway highlighting the roles of DGAT1 and DGAT2.

Experimental Protocols
This section provides a detailed protocol for quantifying human DGAT1 and DGAT2 mRNA

expression levels using a two-step SYBR Green-based qPCR assay.

Experimental Workflow
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The overall workflow for the qPCR experiment is depicted below.

Cell/Tissue Sample

Total RNA Isolation

RNA Quality & Quantity Assessment
(e.g., NanoDrop, Bioanalyzer)

Reverse Transcription (cDNA Synthesis)

qPCR Reaction Setup
(SYBR Green Master Mix, Primers, cDNA)

qPCR Amplification & Data Acquisition
(Real-Time PCR Instrument)

Data Analysis
(Relative Quantification, e.g., ΔΔCt method)

Results Interpretation

Click to download full resolution via product page

Caption: Standard workflow for a two-step quantitative PCR experiment.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b150450/docs?utm_src=pdf-body-img#quantitative-pcr-primers-for-human-dgat1-and-dgat2-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials
RNA Isolation Kit: (e.g., TRIzol Reagent, RNeasy Mini Kit)

DNase I: RNase-free

Reverse Transcription Kit: (e.g., SuperScript IV Reverse Transcriptase, iScript cDNA

Synthesis Kit)

SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, SsoAdvanced

Universal SYBR Green Supermix)

Nuclease-free water

qPCR primers for human DGAT1, DGAT2, and a reference gene (e.g., GAPDH, ACTB, B2M)

qPCR-compatible plates and seals

Real-time PCR instrument

Protocol
Step 1: Total RNA Isolation and DNase Treatment

Isolate total RNA from human cells or tissues using a preferred RNA isolation kit according to

the manufacturer's instructions.

To remove any contaminating genomic DNA, perform a DNase I treatment on the isolated

RNA. This can be done either on-column during RNA purification or as a separate step after

elution.

Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g.,

NanoDrop) to measure A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 is indicative

of pure RNA. Further quality assessment can be performed using an automated

electrophoresis system (e.g., Agilent Bioanalyzer).

Step 2: cDNA Synthesis (Reverse Transcription)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. A typical

reaction setup is as follows:

Component Volume/Amount

Total RNA 1 µg

Random Hexamers/Oligo(dT) primers As per kit instructions

dNTPs As per kit instructions

Reverse Transcriptase As per kit instructions

Nuclease-free water To final volume

Incubate the reaction mixture according to the manufacturer's recommended thermal profile

(e.g., priming, reverse transcription, and inactivation steps).

The resulting cDNA can be stored at -20°C until use.

Step 3: Quantitative PCR (qPCR)

Prepare the qPCR reaction mixture. It is recommended to prepare a master mix for all

reactions to minimize pipetting errors. The following is a typical reaction setup for a 20 µL

reaction:

Component Volume Final Concentration

2x SYBR Green qPCR Master

Mix
10 µL 1x

Forward Primer (10 µM) 0.8 µL 400 nM

Reverse Primer (10 µM) 0.8 µL 400 nM

cDNA template (diluted) 2 µL ~10-100 ng

Nuclease-free water 6.4 µL -

Total Volume 20 µL
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Aliquot the master mix into qPCR plate wells.

Add the appropriate cDNA template to each well. Include no-template controls (NTC) for

each primer set to check for contamination.

Seal the qPCR plate and briefly centrifuge to collect the contents at the bottom of the wells.

Perform the qPCR reaction in a real-time PCR instrument using a standard three-step

cycling protocol:

Step Temperature Time Cycles

Initial Denaturation 95°C 2-10 min 1

Denaturation 95°C 15 sec 40

Annealing 60°C 30 sec

Extension 72°C 30 sec

Melt Curve Analysis Instrument specific - 1

Step 4: Data Analysis

Analyze the qPCR data using the software provided with the instrument.

Set the baseline and threshold for Cq (quantification cycle) determination.

Perform a melt curve analysis to verify the specificity of the PCR product. A single peak

indicates a specific amplicon.

Calculate the relative gene expression of DGAT1 and DGAT2 using the ΔΔCq method. This

involves normalizing the Cq values of the target genes (DGAT1 and DGAT2) to a stable

reference gene and then comparing the normalized expression to a control or reference

sample.

Conclusion
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The provided qPCR primers and protocols offer a robust framework for the quantitative analysis

of human DGAT1 and DGAT2 gene expression. Accurate measurement of the differential

expression of these two key enzymes in various physiological and pathological states is crucial

for advancing our understanding of lipid metabolism and for the development of targeted

therapies for metabolic disorders. It is recommended to validate the primer efficiency and

specificity in your experimental system to ensure the generation of high-quality, reproducible

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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